3',4'-Dichloro-2,2-dimethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3’,4’-Dichloro-2,2-dimethylpropiophenone involves several steps. The organic layer is washed with saturated aqueous NH4CI (50 mL), dried over Na2SO4, and concentrated to give the intermediate benzyl alcohol . To a mixture of this material and DCM (28 mL) is added silica gel (2.2 g) followed by pyridinium chlorochromate (1.5 g, 7.2 mmol) .Molecular Structure Analysis

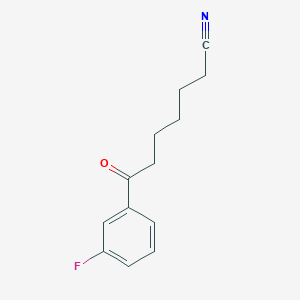

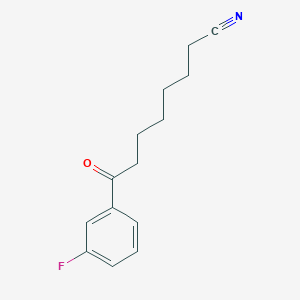

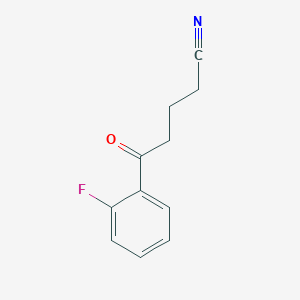

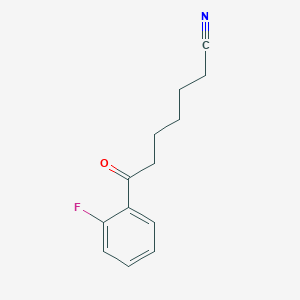

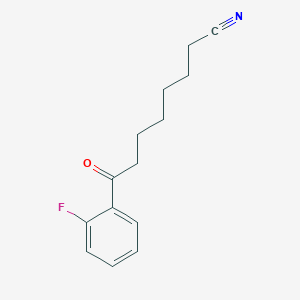

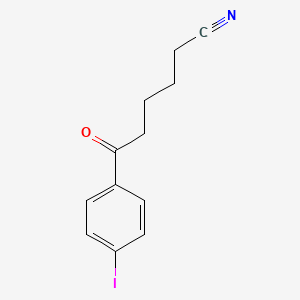

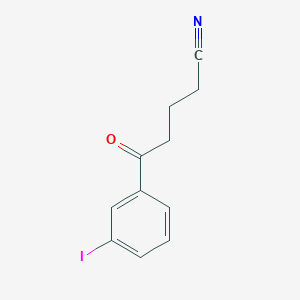

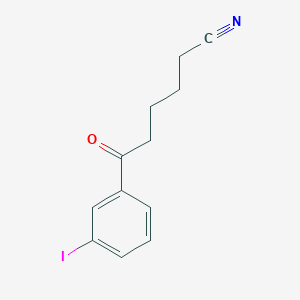

The molecular formula of 3’,4’-Dichloro-2,2-dimethylpropiophenone is C11H12Cl2O . The InChI Code is 1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

The physical form of 3’,4’-Dichloro-2,2-dimethylpropiophenone is a light yellow liquid . Its molecular weight is 231.12 .Applications De Recherche Scientifique

Chemical Interactions and Complex Formation

- The study of hydrogen-bonded adducts involving compounds like 2,6-dichloro-4-nitrophenol provides insights into the intermolecular interactions and the geometry of molecules, which is crucial in understanding the behavior of chemical compounds including 3',4'-Dichloro-2,2-dimethylpropiophenone (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).

Analytical Chemistry and Environmental Studies

- Phenolic compounds like 3',4'-Dichloro-2,2-dimethylpropiophenone are often analyzed in environmental studies. For instance, the determination of priority phenolic compounds in water and industrial effluents involves techniques like liquid chromatography, which are essential for monitoring environmental pollution (Castillo, Puig, & Barceló, 1997).

Biodegradation and Toxicology

- The biodegradation and toxicity of substituted phenols, including compounds similar to 3',4'-Dichloro-2,2-dimethylpropiophenone, are studied to understand their impact on the environment and wastewater treatment. Such studies are crucial for developing effective methods for the removal of hazardous compounds from the environment (O'Connor & Young, 1989).

Organic Synthesis and Catalysis

- In organic synthesis, reactions of compounds structurally related to 3',4'-Dichloro-2,2-dimethylpropiophenone are explored for creating novel molecules. These reactions are fundamental for developing new pharmaceuticals, materials, and chemicals (Ruggeri et al., 2008).

Polymer Science and Material Chemistry

- Studies involving the synthesis of polymers and other materials often employ phenolic compounds like 3',4'-Dichloro-2,2-dimethylpropiophenone as key intermediates or reactants. Understanding the reactivity and properties of such compounds is essential for advancing material science (Kloppenburg, Jones, & Bunz, 1999).

Advanced Research in Chemistry

- Research in chemistry, such as studies involving tungsten(VI) complexes, utilizes compounds similar to 3',4'-Dichloro-2,2-dimethylpropiophenone. These studies contribute to a deeper understanding of chemical reactions and properties, which is vital for the advancement of various scientific fields (Lehtonen & Sillanpää, 2004).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZTHANSPDQNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629214 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dichloro-2,2-dimethylpropiophenone | |

CAS RN |

854891-91-1 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.